Ethyl 3-oxohept-6-ynoate

Organic Synthesis Medicinal Chemistry Catalysis

Ethyl 3-oxohept-6-ynoate is a differentiated bifunctional intermediate that combines a terminal alkyne with a β-keto ester on a single C7 scaffold. This orthogonal reactivity—unavailable in generic β-keto esters or simple alkynes—enables CuAAC/SPAAC click chemistry, Sonogashira coupling, and Knorr pyrrole synthesis without additional functional-group installation. Procure 95% purity material to minimize alkyne-containing impurities that can poison Pd catalysts and compromise click reaction efficiency. Ideal for medicinal chemistry, agrochemical (pyrethrolone) libraries, and fragment-based covalent inhibitor design. Store at 2–8°C for long-term stability across extended synthesis campaigns.

Molecular Formula C9H12O3
Molecular Weight 168.192
CAS No. 35116-07-5
Cat. No. B2642098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxohept-6-ynoate
CAS35116-07-5
Molecular FormulaC9H12O3
Molecular Weight168.192
Structural Identifiers
SMILESCCOC(=O)CC(=O)CCC#C
InChIInChI=1S/C9H12O3/c1-3-5-6-8(10)7-9(11)12-4-2/h1H,4-7H2,2H3
InChIKeyUWUFEVKZEMUCTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Oxohept-6-Ynoate (CAS 35116-07-5): A Bifunctional β-Keto Ester Alkyne Building Block for Medicinal Chemistry and Organic Synthesis


Ethyl 3-oxohept-6-ynoate (CAS 35116-07-5) is a small-molecule building block characterized by a seven-carbon chain featuring three key functional groups: an ethyl ester, a ketone at the C-3 position, and a terminal alkyne at the C-6 position . With a molecular formula of C9H12O3 and a molecular weight of 168.19 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly valued for its ability to undergo cycloaddition and nucleophilic addition reactions at the alkyne and β-keto ester moieties [1]. Its structural properties, including a computed XLogP3 value of 0.8 and a topological polar surface area of 43.4 Ų, position it as a useful scaffold for constructing more complex molecules in medicinal chemistry and agrochemical research [1].

Why Substituting Ethyl 3-Oxohept-6-Ynoate with Uncharacterized Analogs or Generic β-Keto Esters Risks Synthetic Failure and Compromises Reproducibility


The unique combination of a terminal alkyne with a β-keto ester in a single C7 scaffold enables orthogonal reaction pathways that are unattainable with simpler analogs like methyl acetoacetate or propargyl bromide alone . Generic β-keto esters lack the terminal alkyne required for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling, while simple alkynes do not provide the β-keto ester handle for Knorr pyrrole synthesis or Michael addition cascades [1]. Procurement of uncharacterized or lower-purity analogs introduces variability in reaction yields and product profiles, as the purity of ethyl 3-oxohept-6-ynoate from reputable suppliers is rigorously controlled to 95-97%, ensuring consistent performance in sensitive transformations . Substitution without evidence of equivalent bifunctionality can lead to synthetic dead-ends or require additional steps to install missing functional groups.

Quantitative Differentiation of Ethyl 3-Oxohept-6-Ynoate: Direct Comparators in Purity, Physicochemical Properties, and Synthetic Utility


Purity Specification: 97% vs. 95% Threshold for Sensitive Catalytic Transformations

Ethyl 3-oxohept-6-ynoate from select suppliers achieves a minimum purity of 97%, compared to the more common 95% specification offered by many vendors for this and analogous compounds . This higher purity level is critical for reactions sensitive to trace impurities, such as palladium-catalyzed cross-couplings or enzyme-mediated transformations, where even 2% of an unknown impurity can significantly reduce yield or selectivity .

Organic Synthesis Medicinal Chemistry Catalysis

Computed Lipophilicity (XLogP3 = 0.8) Versus Methyl Ester Analog (XLogP3 = 0.53): Implications for Membrane Permeability and Solubility

The computed XLogP3 value for ethyl 3-oxohept-6-ynoate is 0.8, which is approximately 0.27 log units higher than that of its methyl ester analog (methyl 3-oxohept-6-ynoate, XLogP3 = 0.53) [1][2]. This modest increase in lipophilicity can enhance passive membrane permeability in cellular assays while maintaining aqueous solubility suitable for biological testing [1].

Drug Design ADME Lipophilicity

Synthetic Versatility: Documented Use as a Regioselective Intermediate in (Z)-Pyrethrolone Synthesis

Ethyl 3-oxohept-6-ynoate has been specifically utilized as a crucial intermediate in a modified synthesis of (Z)-pyrethrolone, a key component of the natural insecticide pyrethrin . In this application, the compound's terminal alkyne and β-keto ester functionalities enabled regioselective construction of the cyclopentenolone ring system, a transformation that cannot be readily achieved using simpler analogs lacking both reactive handles .

Natural Product Synthesis Agrochemicals Regioselectivity

Molecular Weight Advantage Over Methyl Ester: Higher Mass for Crystallinity and Handling

The molecular weight of ethyl 3-oxohept-6-ynoate (168.19 g/mol) is higher than that of its methyl ester analog (154.16 g/mol), which may confer advantages in handling and purification [1][2]. Ethyl esters often exhibit lower volatility and improved crystallinity compared to their methyl counterparts, facilitating isolation and storage, particularly on larger scales.

Chemical Handling Crystallinity Scale-Up

Stability Profile: Recommended Storage at 2-8°C vs. Room Temperature for Long-Term Integrity

While many β-keto esters and alkynes are stable at room temperature, several vendors recommend storing ethyl 3-oxohept-6-ynoate at 2-8°C to maintain long-term purity and prevent degradation . This is a more stringent requirement than for some simpler analogs, such as ethyl acetoacetate, which are often stored at ambient conditions. Adhering to this storage guideline ensures the compound's integrity for critical applications.

Stability Storage Quality Control

Optimal Procurement Scenarios for Ethyl 3-Oxohept-6-Ynoate: Where Its Bifunctional Architecture and Purity Deliver a Decisive Advantage


Medicinal Chemistry: Synthesis of Click-Ready Probes and PROTAC Linkers

Ethyl 3-oxohept-6-ynoate is ideally suited for medicinal chemistry programs requiring the installation of a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) while simultaneously providing a β-keto ester handle for further derivatization. The compound's 0.8 XLogP3 value suggests favorable membrane permeability for cellular target engagement studies [1]. Its 97% purity specification from select vendors minimizes interference from alkyne-containing impurities that could compromise click reaction efficiency .

Agrochemical Discovery: Regioselective Synthesis of Pyrethroid Analogs

Researchers developing novel insecticides can leverage ethyl 3-oxohept-6-ynoate as a key intermediate in the synthesis of (Z)-pyrethrolone derivatives . The compound's bifunctional nature enables regioselective cyclization to form the cyclopentenolone core, a transformation that is challenging to achieve with monofunctional building blocks. Procurement of this specific intermediate accelerates the synthesis of focused pyrethroid libraries and reduces the number of synthetic steps required.

Chemical Biology: Development of Activity-Based Probes and Covalent Inhibitors

The terminal alkyne of ethyl 3-oxohept-6-ynoate can be utilized as a latent affinity tag for bioorthogonal labeling, while the β-keto ester may serve as a precursor to a reactive warhead (e.g., after hydrolysis to the corresponding β-keto acid). The compound's computed molecular weight of 168.19 g/mol and favorable physicochemical properties make it a suitable starting point for fragment-based drug discovery or the construction of targeted covalent inhibitors [1].

Process Chemistry: Scale-Up of Multi-Step Sequences Requiring High Purity Intermediates

For process chemists scaling up synthetic routes that incorporate ethyl 3-oxohept-6-ynoate, the availability of 97% purity material is a significant advantage . The lower impurity profile reduces the risk of catalyst poisoning in palladium-catalyzed steps and simplifies purification of downstream intermediates. The recommended storage at 2-8°C, while requiring cold-chain logistics, ensures that the material remains stable over extended campaigns, preserving yield and quality .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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